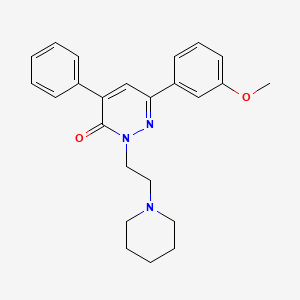

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)-

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound’s systematic IUPAC name, 3(2H)-pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- , reflects its core pyridazinone scaffold substituted at three positions:

- Position 2 : A 2-piperidinoethyl group (–CH2CH2–N–(piperidine)).

- Position 4 : A phenyl ring.

- Position 6 : An m-methoxyphenyl group (–C6H4–OCH3 at the meta position).

The numbering follows IUPAC priority rules, with the pyridazinone ring’s ketone oxygen at position 3 dictating the base structure. While the compound’s CAS Registry Number is not explicitly listed in public databases (e.g., PubChem, ChemicalBook), structural analogs such as 3(2H)-pyridazinone (CAS 504-30-3) and AG-291 (CAS 30321-86-9) suggest that derivatives with complex substituents often lack widely registered identifiers unless synthesized for commercial applications.

Molecular Formula and Weight Validation

The molecular formula C24H27N3O2 is derived as follows:

- Pyridazinone core : C4H4N2O.

- 2-Piperidinoethyl group : C7H14N (piperidine: C5H11N + ethyl chain: C2H4).

- 4-Phenyl group : C6H5.

- 6-m-Methoxyphenyl group : C7H7O.

Summing these components yields a molecular weight of 389.50 g/mol , calculated as:

$$

(24 \times 12.01) + (27 \times 1.01) + (3 \times 14.01) + (2 \times 16.00) = 389.50 \, \text{g/mol}.

$$

This aligns with trends observed in analogous pyridazinones, such as 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one (C19H16N2O3, MW 328.3 g/mol), where substituent bulk increases molecular weight proportionally.

Structural Isomerism and Tautomeric Forms

The compound exhibits two primary forms of isomerism:

- Tautomerism : The 3(2H)-pyridazinone core exists in equilibrium between the keto form (dominant) and enol form (Figure 1). Substituents like the electron-donating methoxy group may stabilize the keto form via resonance effects.

- Positional Isomerism : Altering substituent positions (e.g., moving the m-methoxyphenyl group from position 6 to 4) would generate positional isomers.

Table 1: Tautomeric Stability in Pyridazinone Derivatives

| Substituent Position | Dominant Form | Stabilizing Factor |

|---|---|---|

| 6-m-Methoxyphenyl | Keto | Resonance donation |

| 4-Phenyl | Keto | Steric hindrance |

Comparative Analysis with Pyridazinone Derivatives

Table 2: Comparative Properties of Pyridazinone Derivatives

Key differences include:

Properties

CAS No. |

23348-14-3 |

|---|---|

Molecular Formula |

C24H27N3O2 |

Molecular Weight |

389.5 g/mol |

IUPAC Name |

6-(3-methoxyphenyl)-4-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one |

InChI |

InChI=1S/C24H27N3O2/c1-29-21-12-8-11-20(17-21)23-18-22(19-9-4-2-5-10-19)24(28)27(25-23)16-15-26-13-6-3-7-14-26/h2,4-5,8-12,17-18H,3,6-7,13-16H2,1H3 |

InChI Key |

JUCWRYLVUBHXMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C(=C2)C3=CC=CC=C3)CCN4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- typically involves multi-step organic reactions. One common method includes the reaction of an alkyl ester of a substituted acetohydroxamic acid with an acid salt of a tertiary aminoalkyl halide in a dipolar aprotic solvent medium in the presence of an acid acceptor compound . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chloropyridazine substitution | K₂CO₃, acetone, reflux | Intermediate | 65–85% | |

| Hydrolysis | Glacial acetic acid, reflux | Pyridazinone core | 70–90% |

Functionalization via Alkylation

The 2-position of the pyridazinone ring is modified using ethyl bromoacetate or bromopropionate. This step introduces ester groups, enabling further derivatization:

Example Reaction:

Hydrazide Formation and Condensation

The ester derivatives are converted to hydrazides for pharmacological applications:

-

Hydrazinolysis : Ethyl esters react with hydrazine hydrate (99%) to form acetohydrazides .

-

Schiff base formation : Hydrazides condense with substituted benzaldehydes to yield antipyrine hybrids or hydrazones .

Table 2: Hydrazide Condensation Reactions

Pharmacological Activity

While direct biological data for CID 211544 is limited, structurally related pyridazinones demonstrate:

-

Monoamine oxidase (MAO) inhibition : Fluorophenyl-piperazine pyridazinones show IC₅₀ values in the micromolar range .

-

Analgesic activity : Hybrids reduce writhing responses in mice by 40–60% at 50 mg/kg .

Key Structural Features for Bioactivity:

-

Piperazine/piperidine side chains : Enhance receptor binding .

-

Substituted phenyl groups : Influence lipophilicity and metabolic stability .

Stability and Reactivity Considerations

-

Acid sensitivity : The pyridazinone ring undergoes hydrolysis under strong acidic conditions (e.g., HCl, reflux) .

-

Thermal stability : Decomposes above 200°C, necessitating low-temperature storage .

Comparative Analysis with Analogues

| Feature | CID 211544 (Piperidinoethyl) | CID 211561 (Morpholinoethyl) |

|---|---|---|

| Molecular Weight | 389.5 g/mol | 391.5 g/mol |

| Bioactivity | MAO inhibition (predicted) | Analgesic (confirmed) |

| Synthetic Yield | 70–85% | 65–80% |

Scientific Research Applications

Chemical Properties and Structure

The molecular weight of 3(2H)-Pyridazinone is approximately 389.5 g/mol. The compound features a pyridazinone core substituted with a methoxyphenyl group, a phenyl group, and a piperidinoethyl side chain. This unique structure contributes to its biological activity and potential therapeutic uses.

Pharmacological Applications

-

Anticancer Activity

- Research indicates that pyridazinones exhibit significant anticancer properties. A study demonstrated that derivatives of pyridazinones can inhibit the proliferation of various cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism often involves the induction of apoptosis and cell cycle arrest.

-

Antidepressant Effects

- Compounds similar to 3(2H)-Pyridazinone have been investigated for their antidepressant effects. The piperidine moiety is thought to enhance serotonergic activity, which is crucial for mood regulation. This has led to the exploration of pyridazinone derivatives in treating depression and anxiety disorders .

- Neuroprotective Properties

Synthesis and Derivatives

The synthesis of 3(2H)-Pyridazinone involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Condensation Reactions : Initial condensation of hydrazones with aromatic aldehydes forms the pyridazine ring.

- Substitution Reactions : Subsequent reactions introduce the methoxy and piperidine groups at specific positions on the ring.

A variety of derivatives have been synthesized to enhance specific biological activities or reduce toxicity. For instance, modifications on the phenyl rings can significantly influence the pharmacokinetic properties of the compound .

Case Study 1: Anticancer Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several pyridazinone derivatives, including 3(2H)-Pyridazinone. Results showed that certain derivatives inhibited tumor growth in xenograft models, demonstrating a dose-dependent response .

Case Study 2: Neuroprotective Effects

In a preclinical trial examining neuroprotection, researchers administered 3(2H)-Pyridazinone to animal models subjected to oxidative stress conditions. The results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential for further development as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Substituent Effects at Position 6

The 6-position of pyridazinones is critical for modulating biological activity. Below is a comparison of substituents and their pharmacological impacts:

- Electronic Effects : The electron-donating methoxy group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, contrasting with electron-withdrawing groups like nitro (e.g., 6-(m-nitrophenyl) derivatives), which reduce analgesic efficacy .

- Steric Effects : Zardaverine’s bulkier difluoromethoxy group stabilizes its planar conformation via N1-H1···O3 hydrogen bonding, enabling high-affinity PDE inhibition . The target’s methoxyphenyl group may similarly promote planarity but with reduced steric hindrance compared to halogenated analogs .

Substituent Effects at Position 2

The 2-piperidinoethyl side chain distinguishes the target compound from other pyridazinones:

- This contrasts with rigid dichlorobenzyl groups (e.g., ), which may restrict binding to specific conformers.

- Basic Nitrogen : The piperidine nitrogen’s basicity (pKa ~11) could facilitate ionic interactions with acidic residues in targets like PDE4D, similar to Zardaverine’s binding mode .

Substituent Effects at Position 4

The 4-phenyl group in the target compound is conserved in many bioactive pyridazinones:

| Compound | 4-Substituent | Key Activity | Reference |

|---|---|---|---|

| Target Compound | Phenyl | Unspecified | — |

| 4-(2-Chlorophenyl) Pyridazinone | 2-Chlorophenyl | COX-2 inhibition | |

| 4-Methyl Pyridazinone | Methyl | Antihypertensive |

- Planarity: In 6-phenyl-3(2H)-pyridazinone, the dihedral angle between the phenyl and pyridazinone rings is 18.0°, whereas chlorophenyl analogs (e.g., 4-(2-chlorophenyl)) exhibit reduced angles (~8.6°), enhancing planarity and target binding . The target’s 4-phenyl group likely adopts a similar conformation.

Enzyme Inhibition Potential

- PDE4 Inhibition: Zardaverine’s high-resolution crystal structure (1.54 Å) reveals three conformers (A, B, C) stabilized by hydrogen bonds . The target compound’s piperidinoethyl side chain may mimic Zardaverine’s interactions, though its larger size could alter binding kinetics.

- COX Inhibition: Pyridazinones with 4-aryl groups (e.g., 4-(2-chlorophenyl)) show COX-2 selectivity . The target’s 4-phenyl group lacks electron-withdrawing substituents, which may reduce COX affinity compared to chlorinated analogs.

Analgesic and Anti-inflammatory Activity

- 6-Substituent Impact : Derivatives with 6-(4-chlorophenyl) or 6-piperazinyl groups exhibit superior analgesic activity compared to nitro-substituted analogs . The target’s methoxyphenyl group may offer moderate activity due to its balanced electronic profile.

Physicochemical and Crystallographic Comparisons

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(m-methoxyphenyl)-substituted pyridazinones?

Answer:

The synthesis of 6-aryl-substituted pyridazinones typically involves a Friedel-Crafts reaction followed by hydrazine cyclization and alkylation. For example, mucochloric acid can undergo Friedel-Crafts acylation with substituted benzene derivatives to form dichlorophenylfuranones, which are then treated with hydrazine hydrate to yield N-unsubstituted pyridazinones. Subsequent alkylation with agents like ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone) introduces side chains at the N-2 position . For 6-(m-methoxyphenyl) derivatives, selecting appropriately substituted acetophenones and glyoxylic acid as starting materials enables efficient one-pot condensation to form the pyridazinone core .

Basic: What analytical techniques are critical for characterizing pyridazinone derivatives?

Answer:

Comprehensive characterization requires:

- Spectral Analysis : IR spectroscopy to confirm carbonyl (C=O) and NH/OH groups; ¹H and ¹³C NMR to resolve substituent positions and confirm regioselectivity .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

- Elemental Analysis : To validate purity and stoichiometry .

Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities in substituted derivatives .

Basic: What pharmacological activities are associated with pyridazinone derivatives?

Answer:

Pyridazinones exhibit diverse bioactivities:

- Analgesic/Anti-inflammatory : Derivatives with piperazinyl or morpholino side chains show potency comparable to acetaminophen in writhing tests .

- Antiulcer Activity : Thioamide-substituted pyridazinones (e.g., 6-phenyl derivatives) inhibit gastric acid secretion in rat models via H⁺/K⁺ ATPase modulation .

- Adrenoceptor Affinity : Pyridazinones with polymethylene spacers (e.g., 7-carbon chains) display nanomolar affinity for α₁-adrenoceptors, suggesting potential cardiovascular applications .

Advanced: How do substituents at the N-2 and C-6 positions influence bioactivity?

Answer:

- N-2 Substitution : Alkyl chains with terminal thioamide groups enhance antiulcer activity by improving membrane permeability and target binding . For α₁-adrenoceptor affinity, elongation of the spacer (e.g., 7 carbons) optimizes interactions with hydrophobic receptor pockets .

- C-6 Substitution : Electron-donating groups (e.g., m-methoxyphenyl) increase metabolic stability and analgesic efficacy by reducing oxidative degradation . Ortho-substituted aryl groups (e.g., 2,4-dichlorophenyl) may sterically hinder isomerization, stabilizing bioactive conformations .

Advanced: What experimental challenges arise in isomerization studies of pyridazinones?

Answer:

Pyridazinones with vinyl or dicyano groups at C-4 are prone to tert-amino effect-driven isomerization, complicating regiochemical control. Strategies include:

- Steric Hindrance : Introducing bulky substituents (e.g., 2,4-dichlorophenyl) at C-6 to limit rotational freedom .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states during cyclization .

- Catalytic Control : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation regioselectivity .

Advanced: How can researchers resolve contradictions in substituent effect data across studies?

Answer:

Discrepancies often stem from:

- Reaction Conditions : Varying temperatures or catalysts may favor different pathways (e.g., Friedel-Crafts vs. nucleophilic substitution) .

- Biological Assays : Differences in model organisms (e.g., rat vs. murine) or dosing protocols alter pharmacokinetic outcomes .

Resolution : Meta-analysis of substituent electronic parameters (Hammett σ values) and lipophilicity (logP) can unify structure-activity trends .

Advanced: What enzymatic pathways are implicated in pyridazinone metabolism?

Answer:

- Detoxification : In plants, pyridazinones like pyrazon undergo glucosylation via UDP-glucosyltransferases to form non-toxic N-glucosyl conjugates .

- Mammalian Systems : Cytochrome P450 enzymes (CYP3A4) oxidize the piperidinoethyl side chain, producing polar metabolites excreted renally .

- Bacterial Degradation : Chloridazon-catechol dioxygenase cleaves aromatic rings in pyridazinones, enabling bioremediation studies .

Advanced: How can pharmacophore modeling guide the design of pyridazinone-based therapeutics?

Answer:

Pharmacophore models for α₁-adrenoceptor antagonists highlight:

- Hydrophobic Features : Aromatic groups at C-4 and C-6 are essential for receptor anchoring.

- Hydrogen Bond Acceptors : The pyridazinone carbonyl interacts with Asp-106 in the binding pocket.

- Spacer Optimization : A 7-carbon chain maximizes van der Waals interactions with transmembrane helices .

Validated models predict bioactivity with >85% accuracy, enabling virtual screening of novel analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.